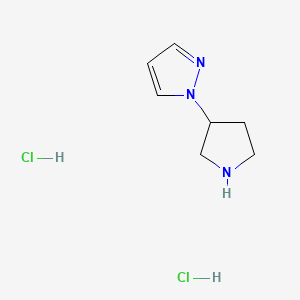![molecular formula C17H17NO4 B572443 3'-(Dimethylcarbamoyl)-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1261907-71-4](/img/structure/B572443.png)
3'-(Dimethylcarbamoyl)-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound “3’-(Dimethylcarbamoyl)-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid” is likely to be an organic compound due to the presence of carbamoyl and carboxylic acid functional groups . It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of appropriate carboxylic acids with other reagents . For instance, dimethylcarbamoyl chloride, a related compound, can be produced by reacting phosgene with gaseous dimethylamine .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a biphenyl core. The presence of the dimethylcarbamoyl and methoxy groups would add to this complexity .Chemical Reactions Analysis
The compound, due to the presence of the carbamoyl and carboxylic acid groups, might undergo various chemical reactions. For instance, Friedel-Crafts alkylation or acylation could be possible, which are common reactions for aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, properties such as density, color, hardness, melting and boiling points, and electrical conductivity are considered physical properties . Chemical properties might include reactivity, flammability, and toxicity .Wirkmechanismus
Target of Action
It is known that dimethylcarbamoyl chloride (dmcc), a related compound, is a reagent for transferring a dimethylcarbamoyl group to alcoholic or phenolic hydroxyl groups forming dimethyl carbamates, usually having pharmacological or pesticidal activities .
Mode of Action
Dmcc, a related compound, forms dimethyl carbamates by transferring a dimethylcarbamoyl group to alcoholic or phenolic hydroxyl groups . This suggests that 3’-(Dimethylcarbamoyl)-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid might interact with its targets in a similar manner.
Biochemical Pathways
For instance, compounds with a dimethylcarbamoyl group are known to form dimethyl carbamates, which can have various pharmacological or pesticidal activities .
Result of Action
Related compounds that form dimethyl carbamates are known to have various pharmacological or pesticidal activities .
Eigenschaften
IUPAC Name |
3-[3-(dimethylcarbamoyl)phenyl]-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-18(2)16(19)12-6-4-5-11(7-12)13-8-14(17(20)21)10-15(9-13)22-3/h4-10H,1-3H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSSFYRDUCQHEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60691317 |
Source


|
| Record name | 3'-(Dimethylcarbamoyl)-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261907-71-4 |
Source


|
| Record name | 3'-(Dimethylcarbamoyl)-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


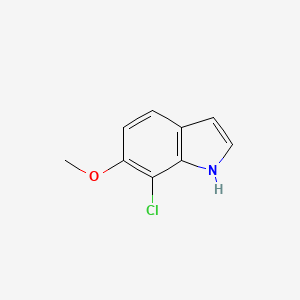



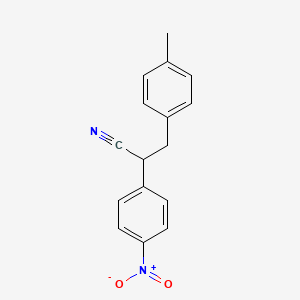
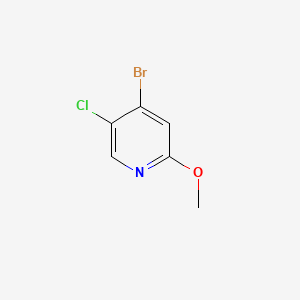
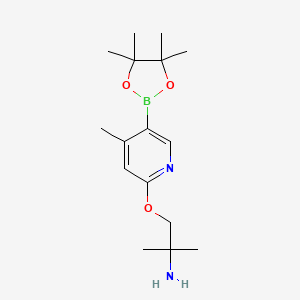
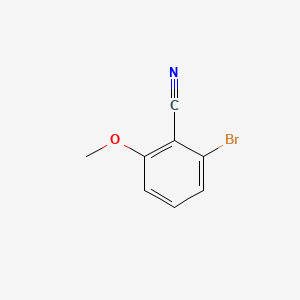
![Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B572378.png)
![[2-[(2-Methylcyclopropyl)methoxy]phenyl]methanamine](/img/structure/B572379.png)

